4-(Cyclopentylmethoxy)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Cyclopentylmethoxy)phenol is an organic compound with the molecular formula C12H16O2 It is a derivative of phenol, where the hydroxyl group is substituted with a cyclopentylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclopentylmethoxy)phenol can be achieved through several methods. One common approach involves the ipso-hydroxylation of arylboronic acids. This method utilizes aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent under mild conditions . The reaction is scalable and can be performed at room temperature with a short reaction time.
Industrial Production Methods: In industrial settings, the synthesis of substituted phenols, including this compound, often involves nucleophilic aromatic substitution of aryl halides, transition-metal catalyzed processes, and hydroxylation of benzene . These methods are optimized for large-scale production, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-(Cyclopentylmethoxy)phenol undergoes various chemical reactions, including:
Oxidation: Phenols can be oxidized to quinones using reagents such as potassium permanganate or chromium trioxide.
Substitution: Electrophilic aromatic substitution reactions, such as nitration and bromination, are common for phenols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride.
Substitution: Nitric acid, bromine water.
Major Products Formed:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Nitrophenols, bromophenols.
Scientific Research Applications
4-(Cyclopentylmethoxy)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Cyclopentylmethoxy)phenol involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
4-(Cyclopentylmethoxy)phenol can be compared with other phenolic compounds:
Properties
Molecular Formula |
C12H16O2 |
---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
4-(cyclopentylmethoxy)phenol |
InChI |
InChI=1S/C12H16O2/c13-11-5-7-12(8-6-11)14-9-10-3-1-2-4-10/h5-8,10,13H,1-4,9H2 |
InChI Key |
KYZZAMJFFXSECJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)COC2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.